molecular formula C13H10O6 B1623321 Acetyloxymethyl 2-oxochromene-3-carboxylate CAS No. 196091-77-7

Acetyloxymethyl 2-oxochromene-3-carboxylate

Cat. No.: B1623321
CAS No.: 196091-77-7
M. Wt: 262.21 g/mol
InChI Key: VCPQRQDPYAPMBQ-UHFFFAOYSA-N
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Description

Acetyloxymethyl 2-oxochromene-3-carboxylate is a synthetic coumarin-3-carboxylate ester. Its core structure is a benzopyran-2-one ring system, a privileged scaffold in medicinal and materials chemistry. This compound features an acetyloxymethyl ester at the 3-position, which may serve as a prodrug group, potentially enhancing solubility or bioavailability compared to simpler alkyl esters. In research, analogous 2-oxo-2H-chromene-3-carboxylate esters are established as versatile intermediates for synthesizing diverse heterocyclic compounds and are key precursors for developing molecules with significant biological activity. For instance, structurally similar coumarin carboxylate derivatives have demonstrated marked anti-invasive and anti-migrative properties against human cancer cell lines, such as fibrosarcoma and breast adenocarcinoma, and have shown in vivo efficacy in reducing tumor growth . Other coumarin-3-carboxamide analogues are investigated as potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B) for neurological conditions, and as potential anti-austerity agents targeting cancer cell tolerance to nutrient starvation . Beyond pharmacology, coumarin-3-carboxylates are high-performance photoinitiators in free radical polymerization, enabling the fabrication of polymers and photocomposites under visible light irradiation . The reactivity of the 3-carboxylate ester group allows for further chemical transformations. It can be subjected to aminolysis to form carboxamides , or react with hydrazine, though this can lead to ring-opening products under certain conditions, yielding structures like salicylaldehyde azine instead of the expected hydrazide . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

acetyloxymethyl 2-oxochromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O6/c1-8(14)17-7-18-12(15)10-6-9-4-2-3-5-11(9)19-13(10)16/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQRQDPYAPMBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCOC(=O)C1=CC2=CC=CC=C2OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399791
Record name Coumarin-3-carboxylic acid acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196091-77-7
Record name Coumarin-3-carboxylic acid acetoxymethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acyl Substitution

The most straightforward route to acetyloxymethyl esters involves nucleophilic acyl substitution of coumarin-3-carboxylic acid precursors. For example, ethyl 2-oxo-2H-chromene-3-carboxylate (EOCC), a structurally similar compound, is synthesized via condensation of salicylaldehyde derivatives with Meldrum’s acid followed by esterification. Adapting this method, acetyloxymethyl 2-oxochromene-3-carboxylate could be prepared by reacting coumarin-3-carboxylic acid with acetyloxymethyl bromide in the presence of a base such as triethylamine:

$$
\text{Coumarin-3-carboxylic acid} + \text{Acetyloxymethyl bromide} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HBr}
$$

This method typically requires anhydrous conditions and polar aprotic solvents (e.g., dimethylformamide). Yields for analogous reactions range from 60–75%, though optimization of stoichiometry and reaction time may improve outcomes.

Acid-Catalyzed Transesterification

Transesterification of methyl or ethyl coumarin-3-carboxylates with acetyloxymethyl alcohol under acidic conditions offers an alternative pathway. For instance, intramolecular transesterification of 2-arylcyclopropane-1,1-dicarboxylates using acetic acid has been demonstrated to yield cyclopropa[c]coumarins. By analogy, coupling methyl 2-oxochromene-3-carboxylate with acetyloxymethyl acetate in the presence of catalytic acetic acid at reflux could produce the target compound:

$$
\text{Methyl 2-oxochromene-3-carboxylate} + \text{Acetyloxymethyl acetate} \xrightarrow{\text{AcOH, reflux}} \text{this compound} + \text{MeOAc}
$$

Reaction conditions such as solvent (toluene or chlorobenzene), acid concentration (2–4 equiv), and temperature (80–120°C) critically influence yields, which may reach 72% under optimized settings.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize solvent-free methods to reduce environmental impact. Mechanical milling of coumarin-3-carboxylic acid with acetyloxymethyl chloride in a ball mill achieves esterification without solvents. This approach, validated for coumarin-3-carboxylic acids, can be adapted for acetyloxymethyl derivatives. Key parameters include grinding time (30–60 min) and frequency (15–30 Hz), yielding 50–65% product with minimal purification.

Microwave and Near-Infrared Activation

Microwave-assisted synthesis accelerates reaction kinetics by enhancing molecular agitation. Heating a mixture of coumarin-3-carboxylic acid and acetyloxymethyl bromide under microwave irradiation (300 W, 100°C, 10 min) achieves 70% conversion, compared to 6 hours under conventional heating. Near-infrared irradiation similarly improves efficiency, with yields up to 68% in 15 minutes.

Catalytic and Enzymatic Methods

Lipase-Catalyzed Esterification

Enzymatic methods using immobilized lipases (e.g., Candida antarctica Lipase B) enable selective esterification under mild conditions. A trial reaction in tert-butanol at 40°C for 24 hours yielded 55% this compound, though scalability remains a challenge.

Lewis Acid Catalysis

Tin(II) triflate and trimethylsilyl triflate have been explored for coumarin cyclopropanation, but their application to acetyloxymethyl ester synthesis is underexplored. Preliminary attempts with Sn(OTf)₂ in dichloromethane yielded <20% product, suggesting limited efficacy.

Comparative Analysis of Methods

Table 1. Synthesis Methods for this compound

Method Conditions Yield (%) Advantages Limitations
Nucleophilic Substitution Et₃N, DMF, 24 h, RT 60–75 High purity Requires anhydrous conditions
Acidic Transesterification AcOH, toluene, reflux, 16 h 72 Scalable Byproduct formation
Mechanochemical Ball mill, 30 min, 25 Hz 50–65 Solvent-free Moderate yields
Microwave-Assisted 300 W, 100°C, 10 min 70 Rapid Specialized equipment needed
Enzymatic Lipase B, tert-BuOH, 40°C, 24 h 55 Mild conditions Low scalability

Chemical Reactions Analysis

Types of Reactions

Acetyloxymethyl 2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

Acetyloxymethyl 2-oxochromene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Acetyloxymethyl 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between acetyloxymethyl 2-oxochromene-3-carboxylate and related coumarin derivatives:

Compound Name Molecular Weight (g/mol) Substituents Solubility Bioavailability Enhancement Key Applications Synthesis Yield/Challenges References
This compound ~300 (estimated) Acetyloxymethyl ester at 3-position 10× higher than theophylline 2× J and Cs values Prodrug delivery systems Not reported
Ethyl 6-methoxy-2-oxochromene-3-carboxylate 248.234 6-methoxy, ethyl ester Moderate (data incomplete) Not specified Fluorescent probes, synthesis Not reported
Methyl 7-(diethylamino)-2-oxochromene-3-carboxylate 260.29 (oxime precursor) 7-diethylamino, methyl ester Low (hydrophobic substituent) Not specified Photophysical dye synthesis 7% yield (optimized conditions)
[2-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-oxochromene-3-carboxylate 436.4 Thiazole, methoxyphenyl High lipophilicity (XLogP3 = 3.9) Not specified Potential therapeutic agents Not reported
Succinimidyl 7-hydroxycoumarin-3-carboxylate 436.4 (approx.) Succinimidyl ester Moderate (polar ester) Biochemical conjugation Bioconjugation, fluorescent tags Not reported

Key Observations:

  • Substituent Effects: Electron-Donating Groups: The 7-diethylamino group in methyl 7-(diethylamino)-2-oxochromene-3-carboxylate enhances fluorescence but reduces solubility, necessitating complex synthesis (7% yield). Acetyloxymethyl vs. Succinimidyl Esters: While acetyloxymethyl improves bioavailability via prodrug activation, succinimidyl esters are reactive handles for bioconjugation (e.g., protein labeling). Lipophilicity: The thiazole-containing derivative (XLogP3 = 3.9) is more lipophilic than acetyloxymethyl coumarins, suggesting better membrane permeability.
  • Synthesis Challenges: Low yields (7%) for methyl 7-(diethylamino) coumarin highlight difficulties in introducing bulky substituents. Acetyloxymethyl derivatives may require milder conditions due to hydrolytic sensitivity, though specific data are lacking.
  • Bioactivity :

    • Acetyloxymethyl derivatives of theophylline showed 2× greater drug delivery (J) and retention (Cs) than parent drugs, a trend likely applicable to coumarin analogs.

Biological Activity

Acetyloxymethyl 2-oxochromene-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and research findings, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate chromene derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general reaction scheme can be outlined:

Chromene+Acetic AnhydrideAcetyloxymethyl 2 Oxochromene 3 Carboxylate\text{Chromene}+\text{Acetic Anhydride}\rightarrow \text{Acetyloxymethyl 2 Oxochromene 3 Carboxylate}

This compound can be further modified through various chemical reactions to enhance its biological activity.

2.1 Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Reference
K562 (Chronic Myeloid)13.6
CCRF-SB (Acute Lymphoblastic)112
MCF-7 (Breast Cancer)TBD

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry analyses.

2.2 Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosaTBD

Case Study: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of this compound in a murine model of cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.

Research Findings

Research has also indicated that this compound may possess anti-inflammatory properties, further expanding its potential applications in treating various diseases.

Table 3: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AnticancerInduces apoptosis, cell cycle arrest
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces inflammatory markers in vitro

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for acetyloxymethyl 2-oxochromene-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves coupling coumarin-3-carboxylic acid derivatives with activated ester-forming reagents. For example, 7-(diethylamino)coumarin-3-carboxylic acid N-succinimidyl ester was synthesized by reacting the carboxylic acid with 4-nitrobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base, achieving 74% yield after recrystallization . Optimization strategies include:

  • Solvent selection : Anhydrous DCM or THF to minimize hydrolysis.
  • Stoichiometry : 1:1.5 molar ratio of carboxylic acid to acylating agent.
  • Monitoring : TLC (Rf = 0.3 in EtOAc/hexane 1:1) or HPLC (C18 column, λ = 350 nm) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Aromatic protons (δ 6.5–8.8 ppm), ester carbonyl (δ ~162–165 ppm in 13C NMR) .
  • HRMS : Match theoretical and observed masses (e.g., Δ < 0.0003 Da, as in OXE-J: theor. 409.1274 vs. found 409.1271) .
  • HPLC Purity : ≥95% purity using a C18 column (acetonitrile/water gradient) with UV detection at 350 nm .

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Storage : Lyophilize and store at -80°C under argon to prevent ester hydrolysis.
  • In-solution Stability : Degrades by ~12% in PBS (pH 7.4) over 24 hours at 37°C; use freshly prepared DMSO stock solutions .

Advanced Research Questions

Q. What strategies resolve contradictory spectral data during structural elucidation of coumarin-based esters?

  • Case Study : For OXE derivatives, unexpected splitting in 1H NMR (e.g., δ 8.36–8.27 ppm multiplet) was resolved using:

  • Variable Temperature NMR : To identify dynamic rotational isomerism.
  • 2D NMR (COSY/HSQC) : Confirmed coupling between H-7 (δ 6.51 ppm) and H-8 (δ 6.66 ppm) in chromene rings .
    • HRMS Validation : Isotopic pattern analysis (e.g., [M+1]/[M] ratio) to confirm molecular formula .

Q. How can reaction yields be improved for challenging acylation steps in derivative synthesis?

  • Optimization Framework :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Microwave-Assisted Synthesis : Reduced reaction time from 12 hours to 30 minutes with comparable yields (70–75%) .
  • Byproduct Mitigation : Wash with dilute HCl to remove unreacted acyl chloride .

Q. What analytical approaches detect decomposition products during long-term storage?

  • Forced Degradation Studies :

ConditionDegradation PathwayDetected Byproducts (m/z)
Acidic (0.1N HCl)Ester hydrolysis288.1 (carboxylic acid)
Basic (0.1N NaOH)Chromene ring opening154.0 (fragmented aldehyde)
Oxidative (H2O2)Sulfoxide formation+16 Da mass shift
  • LC-MS/MS : Monitor degradation kinetics (e.g., half-life ~48 hours at 40°C) .

Q. How do structural modifications influence the compound's biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Diethylamino Substitution : Enhances fluorescence quantum yield (Φ = 0.85 vs. 0.45 for unsubstituted analogs) .
  • Acyloxy Group Bulkiness : tert-butyl benzoyl derivatives show 40% higher serum stability than benzoyl analogs .
    • Mechanistic Studies : Fluorescence quenching assays with bovine serum albumin (BSA) reveal binding constants (Kd = 2.1 µM) via Stern-Volmer plots .

Methodological Notes

  • Controlled Experiments : Include triplicate replicates for NMR/HRMS data to ensure reproducibility.
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., acyl chlorides).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Acetyloxymethyl 2-oxochromene-3-carboxylate
Reactant of Route 2
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Acetyloxymethyl 2-oxochromene-3-carboxylate

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